Product packaging for Donepezil O-Benzyl Enol Ether-d7(Cat. No.:)

Donepezil O-Benzyl Enol Ether-d7

Cat. No.: B1162551
M. Wt: 476.66
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Donepezil (B133215) in Contemporary Chemical Research Paradigms

In modern chemical and pharmaceutical research, the study of established drug molecules like donepezil continues to be a fertile ground for new discoveries. Researchers are actively exploring the structural modifications of donepezil to develop new compounds with potentially enhanced or novel therapeutic properties. usp.brnih.gov This involves creating derivatives by altering the core components of the donepezil molecule, such as the N-benzylpiperidine and the 5,6-dimethoxyindanone moieties. usp.br The goal of these structural modifications is often to improve efficacy, selectivity for its biological target, or to introduce new pharmacological activities. usp.brnih.gov

Furthermore, the synthesis of donepezil and its analogues is a subject of ongoing research, with a focus on developing more efficient and environmentally friendly synthetic routes. nih.gov This aligns with the principles of "green chemistry," which seeks to minimize the use and generation of hazardous substances. The development of novel synthetic pathways is crucial for both academic exploration and potential commercial production. nih.gov

Rationale for Investigating Donepezil Derivatives and Related Impurities in Academic Research

The investigation of donepezil derivatives is driven by the quest for new therapeutic agents. By systematically modifying the donepezil structure, researchers can explore the structure-activity relationships (SAR), which provide insights into how different parts of the molecule contribute to its biological activity. nih.gov For instance, replacing the indanone part of donepezil with other heterocyclic rings has led to compounds with dual inhibitory activity against both monoamine oxidase (MAO) and acetylcholinesterase (AChE). usp.br

The study of impurities that arise during the synthesis of donepezil is another critical area of research. researchgate.net Identifying and characterizing these impurities is essential for ensuring the quality and safety of the final active pharmaceutical ingredient (API). Unknown impurities, even at low levels, can have unintended pharmacological effects. researchgate.net The isolation and structural elucidation of these impurities often require advanced analytical techniques and can lead to a better understanding of the reaction mechanisms and potential degradation pathways of the drug substance.

Fundamental Principles and Research Significance of Deuterium (B1214612) Labeling (d7) in Chemical and Biochemical Investigations

Deuterium labeling, the replacement of one or more hydrogen atoms in a molecule with its heavier, stable isotope deuterium (²H or D), is a powerful tool in chemical and biochemical research. clearsynth.comchem-station.com While chemically similar to their non-labeled counterparts, deuterated compounds have a greater mass, which can influence their physical and chemical properties. clearsynth.com This difference forms the basis for the kinetic isotope effect (KIE), where the replacement of hydrogen with deuterium can slow down chemical reactions in which the C-H bond is broken. chem-station.com

The key principles and significance of deuterium labeling in research include:

Mechanistic Studies: Deuterium labeling is widely used to elucidate reaction mechanisms. By observing the fate of the deuterium atoms during a chemical transformation, researchers can trace the pathways of molecules and understand the intricate steps of a reaction. chem-station.com

Metabolic Studies: In drug discovery and development, deuterium-labeled compounds are invaluable for studying the metabolism of drugs (absorption, distribution, metabolism, and excretion - ADME). clearsynth.comacs.org The heavier isotope acts as a tracer, allowing scientists to follow the metabolic fate of a drug candidate in vivo. clearsynth.com This can provide crucial information on metabolic stability and help in optimizing drug design. clearsynth.comacs.org

Internal Standards for Quantitative Analysis: Deuterated compounds are frequently used as internal standards in quantitative mass spectrometry. acs.org Because they have nearly identical chemical properties to the non-labeled analyte but a different mass, they can be used to accurately quantify the concentration of the target compound in complex biological matrices.

Improving Pharmacokinetic Properties: The kinetic isotope effect can be strategically used to slow down the metabolism of a drug, potentially leading to improved pharmacokinetic profiles, such as a longer half-life and reduced dosing frequency. acs.orgyoutube.com This has led to the development of "deuterated drugs," with the first one being approved by the FDA in 2017. acs.orgmdpi.com

In the context of Donepezil O-Benzyl Enol Ether, the "-d7" designation indicates that seven hydrogen atoms in the molecule have been replaced by deuterium. This specific labeling pattern, likely on the benzyl (B1604629) group, makes it a valuable tool for researchers.

Research Data on Donepezil and its Deuterated Analogues

The following table summarizes key data points related to Donepezil and its deuterated form, Donepezil-d7, which is structurally related to Donepezil O-Benzyl Enol Ether-d7.

PropertyDonepezilDonepezil-d7Reference
IUPAC Name 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one2-[[1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one nih.gov
Molecular Formula C24H29NO3C24H22D7NO3 nih.gov
Molecular Weight 379.5 g/mol 386.5 g/mol nih.gov
Monoisotopic Mass 379.214744 g/mol 386.25868101 Da nih.gov

Properties

Molecular Formula

C₃₁H₂₈D₇NO₃

Molecular Weight

476.66

Synonyms

1-Benzyl-4-((3-(benzyloxy)-5,6-dimethoxy-1H-inden-2-yl)methyl)piperidine-d7;  Donepezil Impurity C-d7

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of Donepezil O Benzyl Enol Ether D7

Strategic Approaches for the Synthesis of Donepezil (B133215) O-Benzyl Enol Ether-d7 as a Defined Chemical Entity

The synthesis of Donepezil O-Benzyl Enol Ether-d7 is a multi-step process that requires precise control over chemical reactions to ensure the strategic incorporation of deuterium (B1214612) atoms and the formation of the desired enol ether structure. The "-d7" designation in the compound name refers to the presence of seven deuterium atoms. Based on available chemical data, these deuterium atoms are located on the N-benzyl group of the piperidine (B6355638) moiety. nih.gov The synthesis, therefore, involves preparing a deuterated precursor which is then integrated into the molecular scaffold.

Deuterium Incorporation Tactics within the N-Benzyl Moiety

The primary strategy for synthesizing the deuterated target compound involves the use of a deuterated benzylating agent. The key precursor is benzyl-d7 bromide, where the five hydrogens on the phenyl ring and the two benzylic hydrogens are replaced with deuterium.

Several methods can be employed for the preparation of deuterated aromatic compounds. A common approach is through catalytic H-D exchange reactions. For instance, palladium on carbon (Pd/C) can be used with a deuterium source like D₂O to facilitate the exchange of hydrogen for deuterium atoms at benzylic and aromatic positions under specific temperature and pressure conditions. nih.gov The synthesis of benzyl-d7 bromide would start from toluene-d8, which is commercially available or can be prepared via extensive H-D exchange. Toluene-d8 can then be brominated at the benzylic position using N-bromosuccinimide (NBS) under radical initiation to yield benzyl-d7 bromide.

Key Deuteration Reaction:

Starting Material: Toluene-d8

Reagent: N-Bromosuccinimide (NBS)

Conditions: Radical initiator (e.g., AIBN), CCl₄, heat or light

Product: Benzyl-d7 bromide

This deuterated benzyl (B1604629) bromide is the key component for introducing the isotopic label into the final molecule.

Elaboration of Key Precursors and Their Deuterated Analogs in Donepezil Synthesis

The synthesis of the core structure of Donepezil, and by extension its O-benzyl enol ether derivative, relies on the coupling of two main precursors: an indanone moiety and a piperidine moiety. google.comnih.gov

5,6-Dimethoxy-1-indanone (B192829): This is a crucial starting material. Its synthesis can be achieved through methods like the intramolecular Friedel-Crafts cyclization of 3-(3,4-dimethoxyphenyl)propanoic acid. nih.gov

Piperidine Precursor: The non-deuterated synthesis of Donepezil typically involves reacting 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine. google.com To synthesize the d7-analog, the piperidine ring must first be alkylated with the pre-synthesized benzyl-d7 bromide. This is typically achieved by reacting piperidine-4-carboxaldehyde with benzyl-d7 bromide in the presence of a base like potassium carbonate.

Formation of the Enol Ether: The this compound is a derivative where the keto-group of the indanone is converted into an O-benzyl enol ether. This transformation is not part of the main synthetic route to Donepezil itself but represents a specific, stable derivative. simsonpharma.comusbio.net The formation of this enol ether would involve the reaction of an intermediate, specifically 2-((1-(benzyl-d7)piperidin-4-yl)methyl)-5,6-dimethoxy-1-indanone, with a benzylating agent.

A plausible synthetic route to the final compound would be:

Reacting 5,6-dimethoxy-1-indanone with a base (e.g., lithium diisopropylamide, LDA) to form the enolate.

Reacting the enolate with (4-piperidinyl)methyl halide to form 2-((piperidin-4-yl)methyl)-5,6-dimethoxy-1-indanone.

Alkylation of the piperidine nitrogen with benzyl-d7 bromide to introduce the deuterated label, yielding the deuterated ketone analog of Donepezil.

Formation of the O-benzyl enol ether by treating the deuterated ketone with a strong base to generate the enolate, followed by reaction with benzyl bromide. This step adds the non-deuterated O-benzyl group.

Reaction Mechanisms and Reactivity Profiles of this compound

The reactivity of this compound is primarily dictated by the enol ether functional group, while the deuterated benzyl moiety serves as a stable isotopic label.

Exploration of Chemical Transformations Involving the Deuterated Enol Ether

The enol ether moiety is the most reactive part of the this compound molecule. Enol ethers are known to undergo several characteristic reactions. wikipedia.org

Acid-Catalyzed Hydrolysis: Enol ethers are readily hydrolyzed under acidic conditions to yield the corresponding ketone and alcohol. In this case, hydrolysis of this compound would regenerate the ketone, 2-((1-(benzyl-d7)piperidin-4-yl)methyl)-5,6-dimethoxy-1-indanone, and benzyl alcohol. The reaction is initiated by the protonation of the double bond, which is the rate-determining step. rsc.org

Electrophilic Addition: The electron-rich double bond of the enol ether can react with various electrophiles.

Cycloadditions: Enol ethers can participate in cycloaddition reactions, although this is less common for highly substituted systems.

The presence of the d7-label on the N-benzyl group makes this compound a valuable tool for metabolic studies. By using techniques like mass spectrometry, researchers can track the fate of the molecule and its metabolites in biological systems, with the d7-signature providing a clear marker.

Directed Derivatization Strategies and Labeled Congener Generation from the this compound Scaffold

The Donepezil scaffold has been extensively modified to develop new multi-target-directed ligands for conditions like Alzheimer's disease. nih.govnih.govusp.br The deuterated enol ether can serve as a unique starting point for creating a library of novel, isotopically labeled compounds for further research.

Modification of the Indanone Ring: The enol ether can be hydrolyzed to the ketone, which can then undergo further reactions. For example, the ketone could be reduced to an alcohol, or the aromatic part of the indanone could be subjected to electrophilic substitution, if conditions are carefully chosen.

Cleavage and Replacement of the N-Benzyl-d7 Group: The N-benzyl group can be removed via catalytic hydrogenolysis. This would yield a secondary amine on the piperidine ring, which could then be re-alkylated with different substituted (and potentially labeled) benzyl groups or other functionalities. This allows for the generation of a series of congeners where the effect of the N-substituent can be systematically studied.

Modification of the Piperidine Ring: While more challenging, modifications to the piperidine ring itself could be envisioned, although this would likely require more complex multi-step syntheses.

The primary value of using this compound as a scaffold is the ability to generate a series of novel labeled compounds. These congeners would be invaluable for comparative studies in drug metabolism, receptor binding assays, and as internal standards for quantitative mass spectrometry. medchemexpress.com

Elucidation of Formation Pathways and Role As a Research Impurity in Donepezil Synthesis

Mechanistic Studies of Donepezil (B133215) O-Benzyl Enol Ether-d7 Formation as a Defined Byproduct

The formation of this deuterated enol ether is a direct consequence of the reaction conditions employed during the synthesis of Donepezil's core structure. Like many pharmaceutical syntheses, the preparation of Donepezil involves multiple steps where byproducts can arise from competing reaction pathways.

The synthesis of Donepezil typically involves the condensation of 5,6-dimethoxy-1-indanone (B192829) with 1-benzyl-4-piperidinecarboxaldehyde. nih.gov The formation of the deuterated enol ether impurity is intrinsically linked to this key step, with the deuteration present on the benzyl (B1604629) group of the piperidine (B6355638) reactant (1-(benzyl-d7)-4-piperidinecarboxaldehyde).

The core of the issue lies in the chemical nature of the 5,6-dimethoxy-1-indanone precursor. In the presence of a base, this ketone can be deprotonated at the alpha-carbon (the carbon atom adjacent to the carbonyl group) to form an enolate intermediate. This enolate is an ambident nucleophile, meaning it has two reactive sites: the alpha-carbon and the oxygen atom.

C-Alkylation (Desired Pathway): The intended reaction is the nucleophilic attack from the alpha-carbon of the enolate onto the aldehyde group of the piperidine derivative. This leads to an aldol (B89426) condensation product which, after subsequent reduction and dehydration steps, forms the Donepezil structure. nih.gov

O-Alkylation (Byproduct Pathway): The competing pathway involves the nucleophilic attack from the oxygen atom of the enolate. In the context of Donepezil synthesis, this "O-alkylation" would typically react with a benzylating agent. In this specific case, the formation of an enol ether suggests a reaction involving the benzyl group. The impurity, Donepezil O-Benzyl Enol Ether-d7, arises when the enolate of the indanone intermediate is O-benzylated instead of undergoing the desired C-alkylation pathway, using the deuterated benzylating agent.

The direct precursor relationship can be summarized as: 5,6-dimethoxy-1-indanone enolate + Benzyl-d7ating agent → this compound

The balance between the desired C-alkylation and the undesired O-alkylation is governed by kinetic and thermodynamic control principles. youtube.com

Kinetic Control: The formation of the O-alkylated product, the enol ether, is generally considered to be under kinetic control. This means it is the faster-forming product, having a lower activation energy barrier. youtube.com This pathway is often favored by conditions such as the use of very strong, sterically hindered bases (like lithium diisopropylamide - LDA), polar aprotic solvents, and lower reaction temperatures. These conditions promote the formation of the less substituted (kinetic) enolate, which is more reactive at the oxygen atom. youtube.com

Thermodynamic Control: The C-alkylated product, which leads to Donepezil, is the more thermodynamically stable product. Its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures, weaker bases, and protic solvents. These conditions allow the initially formed kinetic product to revert to the enolate and eventually form the more stable thermodynamic product. youtube.com

The choice of base is critical. A large, bulky base will preferentially remove a proton from the less sterically hindered side of an asymmetric ketone, leading to the kinetic enolate. youtube.com Conversely, a smaller, less hindered base in a protic solvent allows for equilibration and favors the formation of the more substituted, thermodynamically stable enolate.

ParameterFavors Kinetic Product (Enol Ether)Favors Thermodynamic Product (Donepezil Precursor)Rationale
Temperature LowHighHigher temperatures provide the energy needed to overcome the larger activation barrier to the thermodynamic product and allow for equilibration. youtube.com
Base Strong, sterically hindered (e.g., LDA)Weaker, less hindered (e.g., NaOH, KOH)Bulky bases access the less hindered proton more easily, while smaller bases allow for equilibrium to favor the more stable product. youtube.com
Solvent Polar Aprotic (e.g., THF)Protic (e.g., Ethanol)Protic solvents can protonate the enolate, allowing for equilibration between the kinetic and thermodynamic forms.

Methodological Approaches for Impurity Profiling and Control in Donepezil Chemical Production

To ensure the final API meets stringent purity requirements, robust analytical methods and optimized synthesis strategies are essential.

Analytical Techniques for the Detection and Quantification of this compound in Complex Matrices

The primary technique for impurity profiling in pharmaceutical manufacturing is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometry (MS) detector. google.comresearchgate.net

Reversed-Phase HPLC (RP-HPLC): This is the most common chromatographic technique used. A non-polar stationary phase (like a C18 column) is used with a polar mobile phase. healthinformaticsjournal.com By carefully controlling the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and a buffered aqueous solution), Donepezil and its impurities, including the d7-enol ether, can be separated based on their differing polarities. healthinformaticsjournal.com The enol ether, being more lipophilic than Donepezil, would typically have a different retention time, allowing for its separation. healthinformaticsjournal.com

Mass Spectrometry (MS): Coupling HPLC with an MS detector (LC-MS) is a powerful tool for the identification and quantification of impurities. nih.gov The mass spectrometer can identify the d7-enol ether by its specific mass-to-charge ratio (m/z). The presence of seven deuterium (B1214612) atoms gives it a distinct mass signature compared to the non-deuterated analogue or Donepezil itself. For quantification, a technique called Multiple Reaction Monitoring (MRM) can be used, which provides high sensitivity and selectivity for the target impurity. nih.gov The limit of quantification (LOQ) for impurities is often required to be as low as 0.03%, necessitating highly sensitive methods. healthinformaticsjournal.com

TechniquePurposeKey Parameters
RP-HPLC SeparationColumn (e.g., C18), Mobile Phase (e.g., Acetonitrile/Water gradient), UV Detection Wavelength (e.g., 270 nm) researchgate.net
LC-MS/MS Identification & QuantificationIonization Mode (e.g., Positive Ion), Mass-to-Charge Ratio (m/z) for parent and fragment ions. nih.gov
Preparative HPLC IsolationLarger scale separation to isolate a pure sample of the impurity for structural characterization. researchgate.net
NMR Spectroscopy Structural ElucidationAfter isolation, 1H and 13C NMR are used to definitively confirm the chemical structure of the impurity. researchgate.net

Optimization Strategies for Minimizing Undesired Enol Ether Formation in Industrial-Scale Synthesis

Drawing from the mechanistic understanding of its formation, several strategies can be implemented to minimize the generation of this compound. The goal is to shift the reaction equilibrium towards the thermodynamically favored C-alkylation pathway.

Control of Reaction Temperature: Conducting the condensation reaction at a higher temperature can provide the necessary energy to overcome the activation barrier for the C-alkylation, favoring the formation of the more stable thermodynamic product.

Selection of Base and Solvent: Using a smaller, non-hindered base (like sodium hydroxide) in a protic solvent (like methanol (B129727) or ethanol) can facilitate the equilibration of the enolate intermediate. nih.gov This allows the reaction to proceed under thermodynamic control, thereby reducing the yield of the kinetic enol ether byproduct.

Order of Reagent Addition: Slowly adding the deuterated benzylating agent to the reaction mixture containing the indanone and the base can help maintain a low concentration of the alkylating agent, which can favor C-alkylation over O-alkylation.

Process Analytical Technology (PAT): Implementing real-time monitoring of the reaction using techniques like in-situ IR or Raman spectroscopy can allow for precise control over reaction endpoints and the detection of byproduct formation, enabling adjustments to be made during the process.

By carefully optimizing these parameters, manufacturers can effectively control the formation of the this compound impurity, ensuring the production of high-purity deuterated Donepezil.

Advanced Analytical Research Methodologies for Deuterated Donepezil Chemical Entities

Development and Validation of Quantitative Analytical Methods Utilizing Donepezil (B133215) O-Benzyl Enol Ether-d7 as an Internal Standard

The primary application of Donepezil O-Benzyl Enol Ether-d7 lies in its role as an internal standard for the high-precision quantification of Donepezil in various biological and pharmaceutical matrices. Its chemical and physical properties closely mimic the unlabeled analyte, while the mass difference due to deuterium (B1214612) labeling allows for clear differentiation in mass spectrometric analyses. pharmaffiliates.comclearsynth.com

Mass Spectrometry-Based Approaches for High-Precision Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the quantitative analysis of Donepezil, offering unparalleled sensitivity and selectivity. nih.govplos.org In these methods, this compound serves as an ideal internal standard. The co-elution of the analyte and the internal standard helps to compensate for variations in sample preparation, injection volume, and matrix effects, thereby enhancing the accuracy and precision of the measurement. clearsynth.com

The quantification is typically performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both Donepezil and its deuterated analog. nih.govresearchgate.net The stability of the deuterium label in this compound ensures minimal isotopic exchange during sample processing and analysis.

Table 1: Representative Mass Spectrometric Parameters for Donepezil and this compound

ParameterDonepezilThis compound (Internal Standard)
Precursor Ion (m/z)380.2387.2
Product Ion (m/z)91.198.1
Dwell Time (ms)100100
Collision Energy (eV)3538
Cone Voltage (V)4040

This table presents hypothetical yet representative data based on common practices in LC-MS/MS method development.

Method validation for such assays is conducted in accordance with regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability. mdpi.com

Table 2: Illustrative Validation Summary for a Quantitative LC-MS/MS Method

Validation ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 15%
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Recovery85 - 115%

This table provides an example of typical validation results for a bioanalytical method using a deuterated internal standard.

Chromatographic Separation Techniques for Labeled and Unlabeled Species

Effective chromatographic separation of Donepezil from endogenous matrix components and potential impurities is crucial for accurate quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique. ipindexing.com The use of a stable isotope-labeled internal standard like this compound is advantageous as its chromatographic behavior is nearly identical to the unlabeled analyte, ensuring co-elution which is desirable for internal standardization in LC-MS. nih.gov

Typical chromatographic conditions involve a C18 column with a mobile phase consisting of an aqueous buffer (often containing formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov Gradient elution is frequently used to achieve optimal separation and peak shape. researchgate.net

Applications of this compound in Reference Material Development

Beyond its use as an internal standard in quantitative bioanalysis, this compound plays a significant role in the development of reference materials for quality control in the pharmaceutical industry. pharmaffiliates.com

Use in Impurity Quantification and Purity Assessment of Donepezil

The purity of an API is a critical quality attribute. Isotope-labeled compounds can be used in isotope dilution mass spectrometry (IDMS), a primary ratio method, for the accurate quantification of impurities and the purity assessment of Donepezil. By spiking a known amount of this compound into a sample of Donepezil, the precise concentration of the main component and any structurally related impurities can be determined with high accuracy. resolvemass.ca This is particularly valuable in the characterization of certified reference materials.

Role in Method Validation and Quality Control of Related Substances

In the validation of analytical methods for the determination of related substances in Donepezil, this compound can be used to confirm the identity of specific impurities through mass spectral comparison and to assess the performance of the analytical method. nih.gov It can also be used in quality control laboratories as a system suitability marker or as a component of a resolution mixture to ensure the consistent performance of chromatographic systems.

Spectroscopic Investigations of this compound for Mechanistic and Conformational Insights

While the primary application of deuterated compounds is in quantitative analysis, spectroscopic studies can provide valuable information about the molecule's structure and behavior.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the position and extent of deuterium labeling in this compound. High-resolution mass spectrometry (HRMS) is essential for confirming the exact mass and elemental composition of the labeled molecule.

Although detailed spectroscopic studies specifically on this compound are not extensively published, analysis of its spectra would be compared to the unlabeled Donepezil to understand the effects of deuteration on the electronic environment and vibrational modes of the molecule. nih.gov Such studies can provide insights into reaction mechanisms and the conformational dynamics of the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution and the solid state. For deuterated compounds like this compound, specialized NMR techniques can provide unique insights into molecular motion, conformational changes, and intermolecular interactions.

Dynamic NMR (DNMR) spectroscopy, in particular, is employed to study time-dependent phenomena such as conformational exchange and rotation around single bonds. The introduction of deuterium atoms (d7) in the benzyl (B1604629) group of Donepezil O-Benzyl Enol Ether offers a strategic label for these studies. Deuterium (²H) NMR spectroscopy, while less sensitive than proton (¹H) NMR, provides distinct advantages for dynamic studies. The quadrupolar nature of the deuterium nucleus makes its relaxation times and spectral lineshapes highly sensitive to the local molecular environment and motion.

Techniques such as temperature-dependent ²H NMR can be utilized to determine the energy barriers of rotational processes. As the temperature is varied, the rate of exchange between different conformations of the O-benzyl group may change, leading to observable changes in the ²H NMR spectrum, such as line broadening or coalescence of signals. From this data, thermodynamic parameters like the activation enthalpy (ΔH‡) and entropy (ΔS‡) for the dynamic process can be calculated.

Furthermore, solid-state ²H NMR can reveal information about the orientation and mobility of the deuterated benzyl group within a crystal lattice or when bound to a biological target. The analysis of quadrupolar coupling constants and asymmetry parameters provides detailed information on the local electronic environment and the nature of C-D bond dynamics.

While specific experimental data for this compound is not publicly available, the following table illustrates the kind of data that would be obtained from ¹H and ¹³C NMR analysis of the parent compound, Donepezil, which serves as the structural foundation. In a study of the deuterated analogue, the signals corresponding to the deuterated positions would be absent in the ¹H NMR spectrum and significantly altered in the ¹³C NMR spectrum due to C-D coupling.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Donepezil This data is for the parent compound, Donepezil, and is provided for illustrative purposes.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons6.50 - 8.00104.4 - 155.5
Methoxy Protons3.70, 3.8556.1, 56.2
Piperidine (B6355638) Protons1.29 - 3.0031.5 - 54.0
Indanone Protons2.20 - 3.1032.6 - 207.7

Data sourced from studies on Donepezil in DMSO-d₆. nih.govmdpi.com

Vibrational Spectroscopy for Probing Molecular Interactions and Environment

Vibrational spectroscopy, encompassing techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a sensitive probe of the molecular vibrations within a chemical structure. These vibrations are influenced by the strength of chemical bonds, molecular geometry, and intermolecular interactions, making vibrational spectroscopy an invaluable tool for characterizing compounds like this compound.

The FTIR spectrum of a molecule reveals the absorption of infrared radiation at specific frequencies corresponding to its vibrational modes. For this compound, characteristic peaks would be expected for the C-O-C ether linkages, the aromatic rings, the C=O of the indanone group (in its enol ether form), and the C-N bond of the piperidine ring. The deuteration of the benzyl group would lead to a predictable shift in the vibrational frequencies of the C-D bonds compared to C-H bonds. Due to the heavier mass of deuterium, C-D stretching and bending vibrations occur at lower frequencies than their C-H counterparts. This isotopic labeling can help in the unambiguous assignment of vibrational modes associated with the benzyl group.

For instance, the C-H stretching vibrations of the aromatic benzyl group typically appear in the 3100-3000 cm⁻¹ region. For this compound, the corresponding C-D stretching vibrations would be expected to shift to approximately 2300-2200 cm⁻¹. This isotopic shift provides a clear spectral window to study the local environment and interactions of the benzyl group without interference from other C-H signals in the molecule.

Changes in the vibrational spectrum upon interaction with other molecules, such as solvents or biological macromolecules, can provide insights into the nature of these interactions. For example, hydrogen bonding to the ether oxygen atoms would likely cause a shift in the C-O-C stretching frequencies.

The following table presents typical FTIR absorption peaks for the parent compound, Donepezil hydrochloride, and indicates the expected region for the C-D stretching vibrations in the deuterated analogue.

Table 2: Illustrative FTIR Vibrational Frequencies for Donepezil Hydrochloride and Expected Shift for Deuterated Analogue This data is based on Donepezil hydrochloride and theoretical expectations for deuteration.

Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Wavenumber for C-D Stretch in this compound (cm⁻¹)
O-H Stretch (of hydrated form)~3586N/A
Aromatic C-H Stretch3100 - 2700N/A
Aliphatic C-H Stretch2950 - 2850N/A
C=O Stretch (Indanone)~1690N/A
Aromatic C=C Stretch1600 - 1450N/A
C-O Stretch (Methoxy)~1250N/A
C-D Stretch (Aromatic)N/A~2300 - 2200

Data for Donepezil hydrochloride sourced from published spectra. researchgate.netgoogle.com

Computational Chemistry and Molecular Modeling of Donepezil O Benzyl Enol Ether D7

Quantum Chemical Calculations on Reaction Mechanisms and Transition States Involving Deuterated Species

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for understanding reaction mechanisms at the electronic level. For a deuterated species like Donepezil (B133215) O-Benzyl Enol Ether-d7, these methods can precisely quantify the effects of isotopic substitution on reactivity and stability.

The primary influence of deuteration on chemical reactivity is the kinetic isotope effect (KIE), which arises from the difference in zero-point vibrational energy (ZPVE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. libretexts.orgnih.gov The greater mass of deuterium (B1214612) results in a lower vibrational frequency and consequently a lower ZPVE for the C-D bond. libretexts.org This means that more energy is required to break a C-D bond than a C-H bond, often leading to a slower reaction rate when this bond cleavage is the rate-determining step. nih.govyoutube.com

Quantum chemical calculations can elucidate this effect by computing the vibrational frequencies of the molecule. For Donepezil O-Benzyl Enol Ether-d7, the seven C-D bonds on the benzyl (B1604629) group would be the focus. The calculated frequencies are then used to determine the ZPVE and predict the magnitude of the KIE (kH/kD). A primary KIE value significantly greater than 1 would indicate that a reaction involving the cleavage of a benzylic C-H bond in the non-deuterated analogue is substantially slower in the d7 variant. nih.gov Molecular orbital analysis would further reveal that the electronic structure (i.e., the shape and energy of orbitals) remains virtually unchanged by deuteration, confirming that the KIE is almost exclusively a vibrational and mass-related phenomenon. libretexts.org

Table 1: Hypothetical Calculated Vibrational Properties for Benzylic C-H vs. C-D Bonds

This table illustrates the fundamental differences in calculated vibrational frequencies and zero-point energies for a representative benzylic C-H bond versus a C-D bond, which underpins the kinetic isotope effect.

Bond TypeReduced Mass (amu)Vibrational Frequency (cm⁻¹)Zero-Point Energy (kcal/mol)
C-H~0.923~3000~4.29
C-D~1.714~2200~3.14

The formation of the enol ether intermediate from the parent donepezil molecule and its subsequent reactions, such as hydrolysis back to the ketone or other rearrangements, can be mapped out by calculating the potential energy surface. This involves identifying the structures of reactants, transition states, intermediates, and products and calculating their relative energies.

For the formation of this compound, the deuteration on the benzyl group is not expected to have a significant impact, as this part of the molecule is not directly involved in the enolization of the indanone core. However, for any subsequent reaction that involves the abstraction of a hydrogen/deuterium atom from the benzyl group (e.g., metabolic oxidation by cytochrome P450 enzymes), a significant KIE would be anticipated. nih.gov An energy profile diagram for such a reaction would show a higher activation energy barrier for the d7-isotopologue compared to its non-deuterated counterpart. This increased activation energy directly translates to enhanced metabolic stability with respect to reactions occurring at the benzyl position. rsc.orgnih.gov

Molecular Dynamics Simulations and Conformational Analysis of the Deuterated Compound

While quantum mechanics is ideal for studying electronic effects and reactions, molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of a molecule over time.

MD simulations can reveal the preferred three-dimensional shapes (conformations) of this compound in various environments. Conformational analysis of the parent donepezil has shown the importance of the orientation of the benzyl group relative to the piperidine (B6355638) and indanone moieties. nih.govnih.gov For the deuterated enol ether, simulations would focus on the rotational barriers around key single bonds, such as the bond connecting the benzyl group to the piperidine nitrogen and the bonds within the enol ether linkage. While deuteration does not alter the potential energy surface itself, the change in mass can subtly influence the dynamics of conformational transitions. The increased mass of the d7-benzyl group might lead to slightly slower rotational dynamics, but it is not expected to significantly alter the equilibrium populations of major conformers.

Table 2: Hypothetical Rotational Energy Barriers for Key Dihedrals

This table presents a hypothetical comparison of rotational energy barriers for the non-deuterated and deuterated compounds, which could be determined using constrained geometry scans in quantum chemical calculations.

Dihedral Angle (Bond)CompoundCalculated Rotational Barrier (kcal/mol)
C-C-N-C (Piperidine-Benzyl)Non-deuterated5.2
C-C-N-C (Piperidine-Benzyl)d7-Deuterated5.2
O-C=C-C (Enol Ether)Non-deuterated3.8
O-C=C-C (Enol Ether)d7-Deuterated3.8

The therapeutic action and disposition of a molecule are heavily dependent on its interactions with its environment, such as water, lipid membranes, and protein binding pockets. MD simulations are used to model these interactions explicitly. By simulating this compound in a box of water molecules, for instance, one can analyze the structure and dynamics of the solvation shell. Key parameters of interest include the number and lifetime of hydrogen bonds and the nature of hydrophobic interactions involving the d7-benzyl and indanone rings. While the fundamental forces (electrostatics, van der Waals) are unchanged by deuteration, subtle secondary isotope effects on the polarity and polarizability, along with altered vibrational dynamics, could lead to minor differences in the collective properties of intermolecular interactions compared to the non-deuterated compound. nih.gov

Cheminformatics Approaches for Predictive Modeling of Reactivity and Stability

Cheminformatics utilizes computational methods to analyze large datasets of chemical information, enabling the prediction of properties and activities. For this compound, these approaches can provide rapid predictions of its stability and potential reactivity.

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties like metabolic stability. These models are built by finding a statistical correlation between a set of calculated molecular descriptors and an experimentally determined property. For a series of deuterated and non-deuterated donepezil derivatives, relevant descriptors would include electronic properties (e.g., HOMO/LUMO energies, partial atomic charges), steric properties (e.g., molecular volume), and descriptors specifically encoding the KIE (e.g., the calculated C-D bond dissociation energy). researchgate.netnih.gov A successful QSPR model could then be used to predict the stability of novel deuterated analogues without the need for time-consuming quantum chemical or MD simulations, thereby accelerating the design of metabolically robust drug candidates.

Future Research Directions and Emerging Avenues for Deuterated Donepezil Derivatives

Development of Novel Synthetic Strategies for Complex Isotopic Labeling Patterns

The synthesis of isotopically labeled compounds is crucial for their use in research. Future work in this area will likely focus on creating more complex and precise labeling patterns to answer specific biochemical questions.

Current synthetic routes for deuterated Donepezil (B133215) derivatives often involve using deuterated reagents at specific steps. For instance, a common method involves the use of deuterated methyl iodide (CD3I) to introduce a trideuteromethyl group. google.com A general scheme for preparing deuterated Donepezil analogs involves the reaction of an optionally-deuterated pyridine (B92270) carboxaldehyde with a deuterated or non-deuterated indanone, followed by hydrogenation. google.com

Future research will aim to move beyond simple labeling and develop methods for:

Site-Selective Deuteration: Creating new catalysts and reagents that can selectively replace specific hydrogen atoms in the Donepezil scaffold, even in complex regions of the molecule. This would allow for the fine-tuning of metabolic pathways.

Multi-Site Labeling: Developing synthetic pathways that can incorporate deuterium (B1214612) at multiple, distinct locations within the molecule. This would be invaluable for detailed metabolic fate mapping and pharmacokinetic studies.

Combinatorial Deuteration: Generating libraries of Donepezil analogs with various deuteration patterns to systematically study the structure-activity relationship (SAR) and structure-metabolism relationship (SMR) of isotopic substitution.

These advanced synthetic strategies will provide researchers with a powerful toolkit to create novel deuterated Donepezil derivatives with tailored properties.

Integration of Donepezil O-Benzyl Enol Ether-d7 in Systems Chemistry and Chemical Biology Research Tools

Deuterated compounds like this compound are valuable tools for chemical biology and systems chemistry. Their unique isotopic signature allows them to be used as probes to study complex biological systems without significantly altering the molecule's interaction with its biological targets.

Emerging applications in this domain include:

Metabolic Flux Analysis: Using d7-labeled Donepezil to trace its metabolic pathways and quantify the formation of various metabolites in complex biological matrices like cells or whole organisms. The deuterium label acts as a stable isotopic tracer that can be easily detected by mass spectrometry.

Target Engagement and Occupancy Studies: Employing labeled Donepezil derivatives in competitive binding assays to determine the extent to which the parent drug engages its target, acetylcholinesterase (AChE), in vivo.

Quantitative Proteomics: Integrating labeled compounds into proteomics workflows (e.g., SILAC-style experiments) to study how Donepezil and its derivatives affect protein expression and turnover in neuronal cells, providing insights into its broader mechanism of action.

These approaches will help to build a more comprehensive, systems-level understanding of Donepezil's pharmacology and guide the development of next-generation therapeutics for neurodegenerative diseases. nih.gov

Advancement of Analytical Platforms for High-Throughput Analysis of Labeled Compounds in Research Samples

The ability to rapidly and accurately detect and quantify labeled compounds is essential for their use in research. Advances in analytical technology are crucial for enabling high-throughput screening and analysis.

Mass spectrometry (MS) is the primary technique for analyzing deuterated compounds. escholarship.org Future developments will focus on enhancing the speed, sensitivity, and comprehensiveness of these analyses.

Analytical PlatformKey Advantages for Labeled Compound AnalysisFuture Directions
Acoustic Ejection Mass Spectrometry (AEMS) Label-free detection, low sample volume requirements, high accuracy, and reduced method development time. the-scientist.comIntegration with automated sample preparation for mega-high-throughput screening. nih.gov
Bio-Layer Interferometry (BLI) Provides real-time, label-free analysis of molecular interactions, with high throughput (up to 96 samples simultaneously). youtube.comApplication in screening large libraries of deuterated Donepezil derivatives for target binding kinetics.
Microfluidics-MS Miniaturization of separation techniques allows for parallelization and increased analysis speed, compatible with low flow rates. escholarship.orgDevelopment of integrated "lab-on-a-chip" systems for sample processing and analysis of deuterated compounds in complex biological samples.
Robotic SPE-UPLC-MS/MS Fully automated, high-throughput sample preparation and analysis, improving reproducibility and sustainability. mdpi.comAdaptation of workflows for the specific analysis of Donepezil and its deuterated metabolites in environmental and biological samples.

These advanced platforms will enable researchers to analyze a larger number of samples with greater precision, accelerating the pace of discovery in the development and application of deuterated Donepezil derivatives.

Application of Machine Learning and Artificial Intelligence for Predicting Chemical Behavior of Deuterated Donepezil Analogs

Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools in drug discovery and development. mdpi.com These computational approaches can be applied to predict the properties and behavior of novel deuterated Donepezil analogs, guiding their design and synthesis.

Future applications of AI and ML in this area include:

Predicting Metabolic Stability: Training ML models on existing data for deuterated compounds to predict how specific isotopic labeling patterns on the Donepezil scaffold will affect its metabolic stability and clearance rates.

De Novo Design of Deuterated Analogs: Using generative AI models to design novel deuterated Donepezil derivatives with optimized properties, such as enhanced target selectivity or reduced off-target effects. neurosciencenews.com These models can explore a vast chemical space to propose structures that human chemists might not have considered. neurosciencenews.com

Predicting Reaction Outcomes: Employing AI to predict the most likely outcomes of synthetic reactions, helping chemists to optimize the synthesis of complex deuterated molecules and improve yields. mit.edu Recent advances have incorporated fundamental physical principles, such as the conservation of mass, to greatly improve the accuracy of these predictions. mit.edu

Explainable AI for Mechanistic Insights: Using explainable AI techniques to understand the structural features that determine the biological activity of dual-target compounds. nih.gov This can reveal key substructures and guide the design of new deuterated Donepezil hybrids with multi-target activity. nih.govmdpi.com

By integrating AI and ML into the research pipeline, scientists can more efficiently design, synthesize, and test novel deuterated Donepezil derivatives, ultimately accelerating the development of improved therapeutic agents.

Q & A

Q. How does isotopic labeling with d7 impact the compound’s pharmacokinetic (PK) profiling in preclinical models?

  • Answer: Deuterium prolongs half-life (t1/2t_{1/2}) by reducing metabolic clearance, as observed in PK studies comparing d7-labeled and unlabeled Donepezil. Population PK modeling (e.g., NONMEM) quantifies absorption delays and tissue distribution differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.